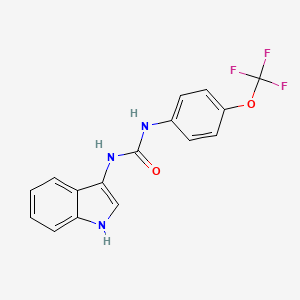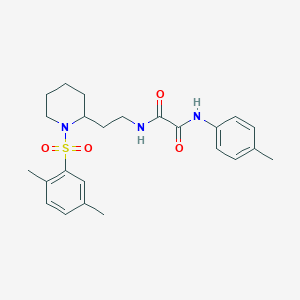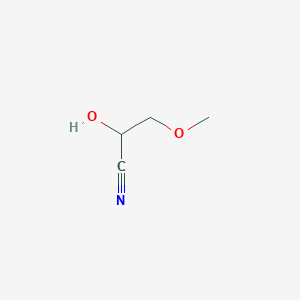
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as GW-3965, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to a class of drugs known as liver X receptor (LXR) agonists, which have been shown to have a variety of effects on metabolism, inflammation, and other physiological processes.
Mechanism Of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its binding to and activation of liver X receptors (LXRs), which are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Activation of LXRs by 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea leads to increased expression of genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory pathways.
Biochemical And Physiological Effects
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have a variety of biochemical and physiological effects, including increased expression of genes involved in cholesterol efflux and lipid metabolism, as well as anti-inflammatory effects. In animal models, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to reduce atherosclerosis, improve insulin sensitivity, and have anti-tumor effects.
Advantages And Limitations For Lab Experiments
One advantage of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea for lab experiments is its specificity for liver X receptors, which allows for targeted manipulation of this pathway. However, one limitation is that the effects of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea may vary depending on the specific cell type or tissue being studied.
Future Directions
For research on 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea include further exploration of its potential therapeutic applications in cardiovascular disease, diabetes, and cancer. Additionally, there is interest in developing more potent and selective LXR agonists, as well as exploring the potential of combination therapies involving 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea and other drugs. Finally, there is interest in further elucidating the molecular mechanisms underlying the effects of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea on lipid metabolism, inflammation, and other physiological processes.
Synthesis Methods
The synthesis of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves several steps, beginning with the reaction of indole-3-carboxaldehyde with 4-(trifluoromethoxy)aniline to form the intermediate 1-(1H-indol-3-yl)-4-(trifluoromethoxy)phenylamine. This intermediate is then reacted with urea in the presence of a palladium catalyst to form 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, diabetes, and cancer. In cardiovascular disease, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have anti-inflammatory effects and to reduce atherosclerosis in animal models. In diabetes, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to improve insulin sensitivity and glucose metabolism in animal models. In cancer, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have anti-tumor effects in vitro and in animal models.
properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBSVCFHAKHSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2459865.png)
![2-[2-[1-(3-methylsulfanylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2459867.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2459869.png)

![3-(2-bromophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2459873.png)

![3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459875.png)
![5-((3-Bromophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2459876.png)




